![molecular formula C7H10O4 B14314351 3-[(Furan-2-yl)oxy]propane-1,2-diol CAS No. 110074-28-7](/img/structure/B14314351.png)
3-[(Furan-2-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Furan-2-yl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a furan ring attached to a propane-1,2-diol moiety through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)oxy]propane-1,2-diol typically involves the reaction of furan-2-ylmethanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Furan-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the propane-1,2-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid, 3-[(Furan-2-yl)oxy]propane-1,2-dial.
Reduction: this compound alcohol derivatives.
Substitution: Substituted furan derivatives and modified propane-1,2-diol compounds.
Aplicaciones Científicas De Investigación
3-[(Furan-2-yl)oxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-[(Furan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Furan-2-yl)methoxy]propane-1,2-diol: Similar structure but with a methoxy group instead of an oxy group.
2-(Furan-2-yl)ethanol: Lacks the propane-1,2-diol moiety.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the diol moiety.
Uniqueness
3-[(Furan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a furan ring and a propane-1,2-diol moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
110074-28-7 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
3-(furan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C7H10O4/c8-4-6(9)5-11-7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 |
Clave InChI |
IVPKJUNKGJKWSO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



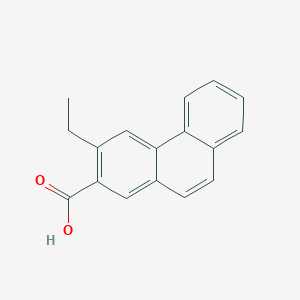
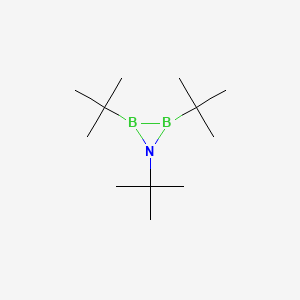
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
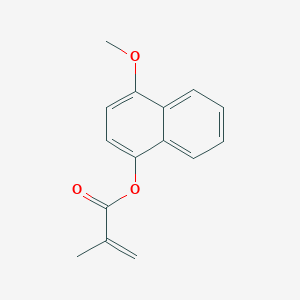
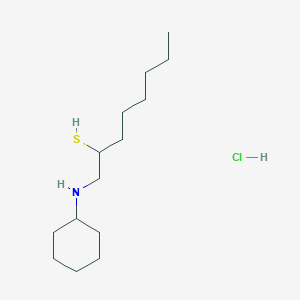
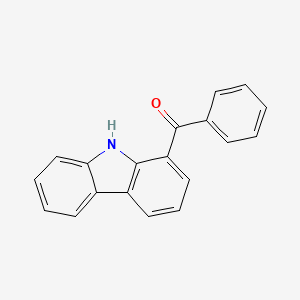
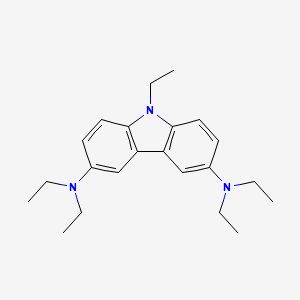


![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
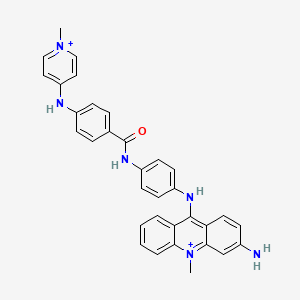
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
